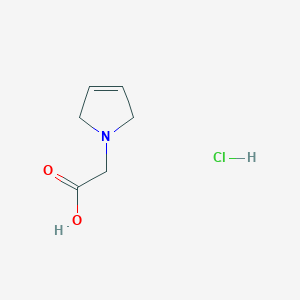

2-(2,5-dihydro-1H-pyrrol-1-yl)acetic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

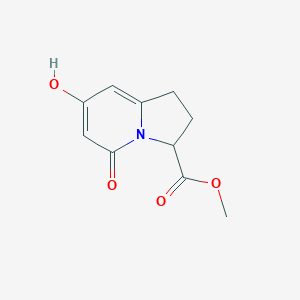

“2-(2,5-dihydro-1H-pyrrol-1-yl)acetic acid” is a linker containing a maleimide group with a terminal carboxylic acid . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .

Synthesis Analysis

The synthesis of “2-(2,5-dihydro-1H-pyrrol-1-yl)acetic acid” involves the reaction of a maleimide group with a thiol group to form a covalent bond . This reaction enables the connection of a biomolecule with a thiol . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Molecular Structure Analysis

The molecular structure of “2-(2,5-dihydro-1H-pyrrol-1-yl)acetic acid” consists of a maleimide group and a terminal carboxylic acid . The maleimide group is capable of reacting with a thiol group to form a covalent bond .Chemical Reactions Analysis

The chemical reactions involving “2-(2,5-dihydro-1H-pyrrol-1-yl)acetic acid” primarily involve the reaction of the maleimide group with a thiol group to form a covalent bond . This reaction enables the connection of a biomolecule with a thiol .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,5-dihydro-1H-pyrrol-1-yl)acetic acid” include a molecular weight of 155.11 . It has a density of 1.578±0.06 g/cm3 . Its melting point is 114 °C , and its boiling point is 376.7±25.0 °C . The flashpoint is 181.6°C .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(2,5-dihydro-1H-pyrrol-1-yl)acetic acid hydrochloride, also known as 2-(2,5-dihydropyrrol-1-yl)acetic acid;hydrochloride:

Protein Cross-Linking Agent

2-(2,5-Dihydro-1H-pyrrol-1-yl)acetic acid hydrochloride is widely used as a protein cross-linking agent. This compound can form stable amide bonds with primary amine groups in proteins, facilitating the study of protein-protein interactions and the structural analysis of protein complexes .

Synthesis of Glycan Probes

This compound is utilized in the synthesis of glycan probes. Glycan probes are essential tools in glycobiology for studying carbohydrate-protein interactions, glycan structures, and their biological functions. The terminal carboxylic acid group of 2-(2,5-dihydro-1H-pyrrol-1-yl)acetic acid can react with primary amines to form stable conjugates .

Pharmaceutical Intermediates

2-(2,5-Dihydro-1H-pyrrol-1-yl)acetic acid hydrochloride serves as an intermediate in the synthesis of various pharmaceutical compounds. Its reactivity and stability make it a valuable building block in medicinal chemistry for developing new drugs and therapeutic agents .

Organic Synthesis

In organic synthesis, this compound is used as a reagent for creating more complex molecules. Its ability to form stable bonds with other chemical groups makes it a versatile intermediate in the synthesis of heterocycles and other organic compounds .

Chemical Probes for Biological Studies

Researchers use 2-(2,5-dihydro-1H-pyrrol-1-yl)acetic acid hydrochloride to develop chemical probes for biological studies. These probes can help in the identification and characterization of biological pathways, enzyme activities, and cellular processes .

Stabilizers and Catalysts

The compound is also employed as a stabilizer and catalyst in various chemical reactions. Its unique chemical properties allow it to enhance the stability and efficiency of catalytic processes, making it useful in both industrial and laboratory settings .

Chelating Agents

2-(2,5-Dihydro-1H-pyrrol-1-yl)acetic acid hydrochloride can act as a chelating agent, binding to metal ions and facilitating their removal or utilization in chemical reactions. This application is particularly important in environmental chemistry and materials science .

Research in Neurochemistry

In neurochemistry, this compound is used to study neurotransmitter pathways and receptor interactions. Its ability to cross-link proteins and form stable conjugates makes it a valuable tool for investigating the molecular mechanisms underlying neural function and disorders .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(2,5-dihydropyrrol-1-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c8-6(9)5-7-3-1-2-4-7;/h1-2H,3-5H2,(H,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEOSEDKYAKQKRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-dihydro-1H-pyrrol-1-yl)acetic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Hydroxy-1'-(2,2,2-trifluoroethyl)-[1,3'-bipyrrolidin]-2'-one](/img/structure/B2408872.png)

![7-methyl-5-oxo-N-(2-thienylmethyl)-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2408878.png)

![2-[3-chloro-2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2408880.png)

methyl}oxolane-3-carboxamide](/img/structure/B2408884.png)

![6-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2408888.png)